molecular formula C12H12O3 B082413 Ethyl 3-benzoylacrylate CAS No. 15121-89-8

Ethyl 3-benzoylacrylate

Cat. No. B082413
CAS RN: 15121-89-8
M. Wt: 204.22 g/mol
InChI Key: ACXLBHHUHSJENU-CMDGGOBGSA-N
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Description

Synthesis Analysis

Ethyl 3-benzoylacrylate has been synthesized using different approaches, including the "One Pot Method" which employs acetophenone and glyoxylic acid, achieving yields of 77.74% under optimized conditions such as esterification temperature of 85 ℃ and elimination temperature of 115~120 ℃ (Tang Lin-sheng, 2008). Another synthesis route involves β-benzoylacrylic acid through esterification and elimination reactions, achieving a yield of 81.7% with a purity of 97.0% under optimum conditions (Tang Lin-sheng, 2006).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of ethyl 3-benzoylacrylate-related compounds have been thoroughly analyzed using spectroscopic and theoretical studies. These studies include IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods, complemented by Ab Initio Hartree Fock and Density Functional Theory (B3LYP) calculations, offering insights into the molecular geometry, vibrational frequencies, and chemical shift values (İ. Koca et al., 2014).

Chemical Reactions and Properties

Ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition in a crystalline state to form dimeric structures, demonstrating the influence of weak intermolecular interactions such as CH/π interactions on the efficiency of solid-state photoreactions (T. Hasegawa et al., 2001).

Scientific Research Applications

  • Synthesis Methodologies :

    • It can be synthesized by a "One Pot Method" using acetophenone and glyoxylic acid as starting materials, providing a yield and purity of 77.74% and 91.07%, respectively (Tang Lin-sheng, 2008).
    • Another synthesis approach uses β-benzoylacrylic acid as the starting material, yielding an 81.7% of Ethyl β-benzoylacrylate with a purity of 97.0% (Tang Lin-sheng, 2006).
  • Photochemical Applications :

    • It undergoes efficient [2+2]photocycloaddition in a crystalline state to form bis[2-(dibenzylamino)ethyl] c-2,t-4-dibenzoylcyclobutane-r-1,t-3-dicarboxylate quantitatively. The CH/π interactions between aliphatic and aromatic C–H bonds and benzene rings are crucial for this process (T. Hasegawa et al., 2001).
    • Upon irradiation, 2-(N,N-dibenzylamino)ethyl and 2-(N-benzyl-N-methylamino)ethyl 3-benzoylacrylate undergoes photocyclization via remote-proton transfer, competing with (E)–(Z) isomerization (T. Hasegawa et al., 1993).
  • Catalytic and Chemical Reactions :

    • Ethyl 3-benzoylacrylate can undergo palladium-catalyzed decarboxylative arylation with arylboronic acids in the presence of a copper salt oxidant to produce chalcone derivatives (Yuto Unoh et al., 2013).
    • CuI/L-proline-catalyzed coupling reactions of aryl halides with activated methylene compounds like ethyl benzoyl acetate have been documented, showcasing its reactivity and utility in organic synthesis (Xiaoan Xie et al., 2005).
  • Biological Evaluation :

    • Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates derived from ethyl 2-acyl-3-ferrocenylacrylates (which can include benzoyl as the acyl group) have shown in vitro antitumor activity against several human tumor cell lines, indicating potential in medical research (E. Klimova et al., 2012).

Safety And Hazards

Ethyl 3-benzoylacrylate is harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation . It causes serious eye damage, skin irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and removing the victim to fresh air and keeping at rest in a position comfortable for breathing if inhaled .

Relevant Papers

One relevant paper found is “[2+2]Photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state: weak intermolecular interactions as important factors determining efficiency of the solid-state photoreaction” published in Journal of the Chemical Society, Perkin Transactions 1 . The paper discusses how Ethyl 3-benzoylacrylate undergoes efficient [2+2]photocycloaddition to give a head-to-tail dimer, bis [2-(dibenzylamino)ethyl] c-2, t-4-dibenzoylcyclobutane-r-1, t-3-dicarboxylate, quantitatively .

properties

IUPAC Name

ethyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXLBHHUHSJENU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-benzoylacrylate

CAS RN

15121-89-8, 17450-56-5
Record name Ethyl (2E)-4-oxo-4-phenyl-2-butenoate
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Record name E-Ethyl-4-oxo-4-phenylcrotonate
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Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester
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Record name E-ethyl-4-oxo-4-phenylcrotonate
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Record name Ethylbenzoylacrylate (raw)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E)
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Record name Ethyl 3-benzoyl acrylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-benzoylacrylate
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Ethyl 3-benzoylacrylate

Citations

For This Compound
38
Citations
T Hasegawa, K Ikeda, Y Yamazaki - Journal of the Chemical Society …, 2001 - pubs.rsc.org
[2+2]Photocycloaddition of 2-(dibenzylamino)ethyl 3-benzoylacrylate in a crystalline state: weak intermolecular interactions as important factors dete ... - Journal of the Chemical Society, …
Number of citations: 13 pubs.rsc.org
T Hasegawa, Y Yamazaki, M Yoshioka - Bulletin of the Chemical …, 1993 - journal.csj.jp
… Upon irradiation, 2-(N,N-dibenzylamino)ethyl and 2-(N-benzyl-N-methylamino)ethyl 3-benzoylacrylate underwent photocyclization via remote-proton transfer from their (Z)-forms …
Number of citations: 10 www.journal.csj.jp
F Ren, Y Lu, B Sun, C Wang, J Yan, H Lin, Y Xue… - Energy, 2022 - Elsevier
… (BAE), methyl cinnamate (MCA) and ethyl 3-benzoylacrylate (EBLA) were optimized and … (C 14 MC-MCA) and tetradecyl methacrylate-ethyl 3-benzoylacrylate (C 14 MC-EBLA). The …
Number of citations: 10 www.sciencedirect.com
K Ito, Y Kizuka, S Ihara - Journal of heterocyclic chemistry, 2006 - Wiley Online Library
… When a diglyme solution of the amidines 1 and ethyl 3-benzoylacrylate (12) was heated at 120Г, 3,4-dihydropyrrol-2-one derivatives 13 were obtained (Scheme 2, Table 3). The …
Number of citations: 10 onlinelibrary.wiley.com
KM Wang, YL Ma, XR Lin, SJ Yan, J Lin - RSC Advances, 2015 - pubs.rsc.org
… [1,2-a]-pyridines was developed by regioselective aza-ene additions and regioselective cyclic–condensation reactions of heterocyclic ketene aminals with ethyl 3-benzoylacrylate or …
Number of citations: 8 pubs.rsc.org
HU Blaser, A Spencer - Journal of Organometallic Chemistry, 1982 - Elsevier
Aroyl chlorides react with activated alkenes in presence of a tertiary amine and a catalytic amount of palladium acetate to give arylated alkenes, specifically cinnamic acid derivatives …
Number of citations: 168 www.sciencedirect.com
U Das, YR Chen, YL Tsai, W Lin - Chemistry–A European …, 2013 - Wiley Online Library
… We began our investigation with the racemic version of the vinylogous reaction using ethyl 3-benzoylacrylate (1 a) and α-angelica lactone (3 a) as participants. Eventually, when a …
M Ito, T Kuriki, J Goto, T Nambara - Journal of liquid …, 1990 - Taylor & Francis
… Initially, examinations were made on the optical purity of precursor I which is obtainable from L-alanine benzyl ester and ethyl 3-benzoylacrylate by the Michael reaction, followed by …
Number of citations: 31 www.tandfonline.com
YS Chen, MH Huang, YP Cheng… - Journal of the Chinese …, 2022 - Wiley Online Library
… The Michael addition of 1 and ethyl 3-benzoylacrylate (2aE), catalyzed by alkaloids cinchonine, cinchonidine, quinidine, or quinine, produced the Michael adduct 3aE (Scheme 1). The …
Number of citations: 0 onlinelibrary.wiley.com
B Sun, F Chen, H Lin, Y Xue, S Han - Colloids and Surfaces A …, 2023 - Elsevier
… [20] explored the effect of different ratio and different PMA containing O-polar monomers on CFPs of diesel fuel, and they found tetradecyl methacrylate-ethyl 3-benzoylacrylate …
Number of citations: 4 www.sciencedirect.com

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